Synthesis and characterization of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine
Synthesis and characterization of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine
An In-depth Technical Guide to 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine: Synthesis, Characterization, and Application
Foreword: The Strategic Role of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of a parent compound. This often leads to enhanced metabolic stability, increased bioavailability, and improved binding affinity. Consequently, the development of efficient and selective fluorinating reagents is of paramount importance. Among these, 1,1,2,2-tetrafluoro-N,N-dimethylethanamine (TFEDMA), also known as the Petrov reagent, has emerged as a versatile and powerful tool for deoxofluorination reactions. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications for researchers, scientists, and professionals in the field of drug development.
Introduction to 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (TFEDMA)
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (CAS No. 1550-50-1) is a highly specialized amine reagent primarily utilized for the conversion of hydroxyl and carbonyl functionalities into fluorinated counterparts.[1][2] Unlike some other fluorinating agents, TFEDMA offers the advantage of being a stable liquid at ambient temperature, with a longer shelf life when stored correctly, making it a more convenient and safer alternative to reagents like (diethylamino)sulfur trifluoride (DAST).[2][3] Its reactivity is analogous to the well-known Vilsmeier reagent, proceeding through a highly electrophilic iminium cation intermediate that facilitates nucleophilic substitution with fluoride.[1][3] This mechanism allows for the efficient deoxyfluorination of a wide range of substrates, including alcohols, carboxylic acids, and even oximes, highlighting its broad utility in synthetic organic chemistry.[1][3]
Synthesis and Physicochemical Properties
Established Synthetic Route
The most direct and efficient method for preparing TFEDMA is through the nucleophilic addition of dimethylamine to tetrafluoroethylene (TFE).[1][3] This reaction is known to proceed in high yields, typically between 96-98%.[1][3] The causality behind this high efficiency lies in the electron-deficient nature of the TFE double bond, which makes it highly susceptible to attack by nucleophiles like dimethylamine.
Caption: General workflow for the synthesis of TFEDMA.
Experimental Protocol: Synthesis of TFEDMA
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Preparation: A reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a low-temperature condenser is charged with a solution of dimethylamine in an anhydrous solvent (e.g., diethyl ether).
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Reaction: The vessel is cooled to 0°C. Tetrafluoroethylene gas is then bubbled through the solution at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and maintained.
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Quenching & Workup: Once the addition is complete, the reaction mixture is allowed to warm to room temperature. The solvent is then removed under reduced pressure.
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Purification: The resulting crude product is purified by vacuum distillation to yield 1,1,2,2-tetrafluoro-N,N-dimethylethanamine as a yellow/orange liquid.[4]
Physicochemical Data
The physical and chemical properties of TFEDMA are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 1550-50-1 | [1][5] |
| Molecular Formula | C₄H₇F₄N | [4][5] |
| Molecular Weight | 145.10 g/mol | [1][5] |
| Appearance | Yellow/orange liquid | [4][6] |
| Boiling Point | 77 °C | [4] |
| Density | 1.24 g/cm³ | [4][5] |
| Flash Point | 8 °C | [4][5] |
| Storage Temp. | 2-8 °C | [6] |
| InChI Key | VIRGYRZBWQFJGJ-UHFFFAOYSA-N | [1][4] |
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized reagent. The following are the expected spectroscopic data for TFEDMA.
| Technique | Expected Observations |
| ¹H NMR | Two main signals are expected: • A singlet corresponding to the six protons of the N,N-dimethyl group (-N(CH₃)₂). • A triplet of triplets corresponding to the single proton on the fluoroethyl chain (-CHF₂), due to coupling with the adjacent CF₂ group and the geminal fluorine atoms. |
| ¹⁹F NMR | Two distinct signals are expected, corresponding to the two different fluorine environments (-CF₂- and -CHF₂). Each signal will exhibit complex splitting patterns due to F-F and H-F coupling. |
| ¹³C NMR | Signals corresponding to the methyl carbons and the two distinct carbons of the tetrafluoroethyl chain are expected. The signals for the fluorinated carbons will appear as triplets or more complex multiplets due to C-F coupling. |
| IR Spectroscopy | Strong absorption bands in the region of 1100-1350 cm⁻¹ characteristic of C-F stretching vibrations. C-H stretching vibrations for the methyl and CHF groups would appear around 2800-3000 cm⁻¹. |
| Mass Spectrometry (EI) | The mass spectrum should show the molecular ion peak (M⁺) at m/z = 145. Key fragmentation patterns would likely involve the loss of methyl groups or fluorine atoms. |
Note: Specific chemical shifts and coupling constants would need to be determined from actual experimental data but the described patterns are characteristic.
Reactivity and Mechanistic Pathways
The utility of TFEDMA stems from its ability to act as a deoxofluorinating agent for a variety of oxygenated substrates.[1]
The Core Mechanism: A Fluorinated Vilsmeier-Type Reactivity
The central principle of TFEDMA's reactivity is the in-situ formation of a highly electrophilic iminium cation.[1] This species readily activates hydroxyl groups by forming a good leaving group, which is subsequently displaced by a fluoride ion in a nucleophilic substitution reaction.[1] This pathway is particularly effective for converting alcohols into alkyl fluorides and carboxylic acids into acyl fluorides.[1][2][3]
Caption: General mechanism for the dehydroxyfluorination of alcohols using TFEDMA.
Substrate Scope and Experimental Considerations
The reactivity of TFEDMA varies depending on the substrate:
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Primary Alcohols: These substrates generally require elevated temperatures (e.g., reflux) to proceed to the corresponding primary alkyl fluorides, but the reactions typically result in high yields (75-98%).[2][3]
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Secondary and Tertiary Alcohols: These are significantly more reactive and often undergo fluorination at lower temperatures (0–10°C).[1][3] However, for sterically hindered alcohols, elimination reactions to form olefins can become a competing side reaction.[1][3] A key advantage is the selectivity of TFEDMA for alcohols in the presence of less reactive functional groups like ketones and aldehydes.[1]
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Carboxylic and Sulfonic Acids: TFEDMA efficiently converts these acids into their corresponding acyl and sulfonyl fluorides.[1][2] These products are valuable intermediates in their own right, often exhibiting greater stability than their chloride or bromide analogs.[3]
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Aldehydes and Ketones: Carbonyl compounds can be converted to the corresponding gem-difluoroalkanes.[1][2]
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Oximes: In a display of its versatility, TFEDMA can activate oximes. Aryl-aldoximes are converted to aryl-cyanides, while aryl-ketoximes yield aryl-amides, providing a valuable synthetic route to these important structural motifs.[3][7]
A significant practical advantage of using TFEDMA is that the primary byproduct, a fluorinated acetamide, is water-soluble, which often simplifies the reaction workup and product purification process.[1][2]
Applications in Drug Development and Beyond
The ability to selectively introduce fluorine makes TFEDMA a valuable reagent in fields where molecular properties need to be finely tuned.
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Pharmaceutical and Drug Development: TFEDMA is widely used as an intermediate in the synthesis of various drugs, including antihistamines, antifungals, and antimicrobial agents.[8] Its primary role is to create metabolically stable bioisosteres of functional groups, which can enhance a drug's pharmacokinetic profile, including its bioavailability and metabolic stability.[1] The strategic replacement of a hydroxyl group with a fluorine atom can block sites of metabolic oxidation, a critical strategy in modern drug design.
-
Agrochemicals: The reagent is an important building block in the production of modern insecticides, herbicides, and fungicides.[8]
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Specialty Chemicals and Materials Science: TFEDMA is used in the synthesis of specialty chemicals such as surfactants and coatings.[8] The introduction of fluorine can dramatically alter properties like thermal stability, hydrophobicity, and electronic character, which is crucial for developing advanced materials like liquid crystals and polymers.[1]
Safety and Handling
As a highly reactive chemical, proper handling of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine is critical.
-
Hazards: The compound is classified as corrosive, highly flammable, and can be fatal if swallowed.[5][9] It can cause severe skin burns and eye damage.[9]
-
Precautions: All manipulations should be carried out in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Storage: TFEDMA is stable at ambient temperature but should be stored in a cool, dry place, typically between 2-8°C.[6] For long-term stability, it should be kept in containers made of polyethylene, Teflon®, or metal.[2]
Conclusion
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine has solidified its position as a mild, selective, and highly effective deoxofluorinating reagent in the synthetic chemist's toolbox. Its straightforward synthesis, favorable stability profile compared to other reagents, and broad substrate scope make it an invaluable tool for the strategic incorporation of fluorine. For professionals in drug discovery and materials science, TFEDMA provides a reliable and efficient pathway to access novel fluorinated molecules with enhanced properties, ensuring its continued importance in advancing chemical innovation.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,1,2,2-Tetrafluoro-N,N-dimethylethylamine: A Versatile Chemical Compound. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine: A New Selective Fluorinating Agent. Retrieved from [Link]
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MDPI. (2021). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Retrieved from [Link]
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PubChemLite. (n.d.). 1,1,2,2-tetrafluoro-n,n-dimethylethanamine. Retrieved from [Link]
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ResearchGate. (2019). Fluorinated Vilsmeier Reagent: TFEDMA‐mediated Synthesis of Aryl‐cyanides and Aryl‐amides via the Activation of Oximes. Retrieved from [Link]
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